4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a useful research compound. Its molecular formula is C20H18F3N7S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-benzyl-1H-pyrazol-4-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is 445.12964926 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
4-(1-benzyl-1H-pyrazol-4-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol and related compounds have been synthesized and characterized through various techniques. These compounds are part of a broader family of heterocyclic compounds, specifically triazoles, pyrazoles, and thiadiazoles, which have been extensively studied for their potential biological and pharmacological activities. Techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry are commonly used to elucidate the structures of these synthesized compounds, ensuring their purity and confirming their expected chemical structure before further application or study (Karrouchi et al., 2016).
Antimicrobial and Antifungal Activities
A significant area of application for these compounds is in the exploration of their antimicrobial and antifungal properties. Studies have demonstrated that derivatives of 1,2,4-triazole, integrated with benzofuran and pyrazole moieties, exhibit promising antimicrobial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests their potential as novel antimicrobial agents, which is crucial for addressing the increasing resistance to existing antibiotics (Idrees, Kola, & Siddiqui, 2019).
Anticancer and Anti-inflammatory Properties
Another promising area of application for these compounds is in the development of anticancer and anti-inflammatory drugs. The structural modification of these heterocycles allows for the formation of compounds with significant biological activity, potentially leading to new therapeutic options for treating inflammation and cancer. The interaction of these compounds with various biological targets increases their likelihood of efficacy in diverse pharmacological applications (Fedotov, Hotsulia, & Panasenko, 2022).
Corrosion Inhibition
Outside of biomedical applications, these compounds have also shown potential as corrosion inhibitors for metals in acidic environments. The inhibition efficiency of benzimidazole derivatives, which share a similar structural framework with the compound , has been investigated for mild steel corrosion in HCl solution. These studies reveal that such compounds can significantly protect metal surfaces from corrosive processes, opening avenues for their use in industrial applications to prolong the lifespan of metal-based structures and components (Yadav, Behera, Kumar, & Sinha, 2013).
Properties
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7S/c21-20(22,23)17-8-16(14-6-7-14)29(27-17)12-18-25-26-19(31)30(18)15-9-24-28(11-15)10-13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10,12H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLYODFTVPCRGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC3=NNC(=S)N3C4=CN(N=C4)CC5=CC=CC=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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